molecular formula C11H11N3O2 B12930403 (R)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

(R)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

Cat. No.: B12930403
M. Wt: 217.22 g/mol
InChI Key: AVZRALYARGQMPH-MRVPVSSYSA-N
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Description

®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a chiral amino acid derivative that features a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline ring imparts unique electronic and structural properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoxaline and a suitable chiral amino acid precursor.

    Formation of the Quinoxaline Derivative: The quinoxaline ring is functionalized to introduce the desired substituents. This can be achieved through various methods, including nitration, reduction, and halogenation.

    Coupling Reaction: The functionalized quinoxaline derivative is then coupled with the chiral amino acid precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid in high purity.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: To streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

®-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

(2R)-2-amino-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1

InChI Key

AVZRALYARGQMPH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N

Origin of Product

United States

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